molecular formula C21H25BrN2OS B2993377 1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851800-39-0

1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2993377
CAS RN: 851800-39-0
M. Wt: 433.41
InChI Key: SBKPERSVWBNXPW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes an adamantyl group, a bromophenyl group, a methylsulfanyl group, and an imidazol group . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .


Molecular Structure Analysis

The adamantyl group is a part of a larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • A study delved into the structural, spectroscopic, electronic, and thermodynamic properties of similar adamantane derivatives, providing insights into their molecular geometry, vibrational frequencies, NMR chemical shifts, and UV–Vis spectral parameters. Such analysis is crucial for understanding the compound's behavior in different environments and potential applications in materials science (Gökce et al., 2018).

Synthesis and Chemical Reactivity

  • Research on adamantane derivatives has shown their applications in the synthesis of novel compounds with potential biological activity. For instance, adamantane-tetrahydropyrimidine hybrids were synthesized and evaluated for anti-inflammatory activities, demonstrating the chemical versatility and potential pharmacological uses of adamantane-based compounds (Kalita et al., 2015).
  • Another study focused on the synthesis of 1,2,4-triazol-5-ylidenes, highlighting a method for creating new adamantane-containing compounds, which could be applied in the development of novel materials or as intermediates in pharmaceutical synthesis (Korotkikh et al., 2003).

Potential Biological Activities

  • The synthesis and evaluation of adamantane derivatives for antimicrobial and anti-inflammatory activities have been a focus of recent research. These studies suggest the potential for developing new therapeutic agents based on adamantane chemistry (Al-Abdullah et al., 2014).

Material Science Applications

  • Adamantane derivatives have been investigated for their electrochemical, electrical, optical, thermal, and rectification properties, demonstrating the compound's potential in material science applications. These properties are essential for developing new electronic materials, sensors, or coatings (Anand & Muthusamy, 2018).

Future Directions

Adamantane and imidazole derivatives are areas of active research due to their potential applications in various fields. Future research may focus on developing novel synthesis methods, investigating new applications, and improving our understanding of their properties .

properties

IUPAC Name

1-adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2OS/c22-18-3-1-14(2-4-18)13-26-20-23-5-6-24(20)19(25)21-10-15-7-16(11-21)9-17(8-15)12-21/h1-4,15-17H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKPERSVWBNXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

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